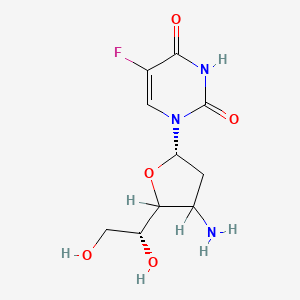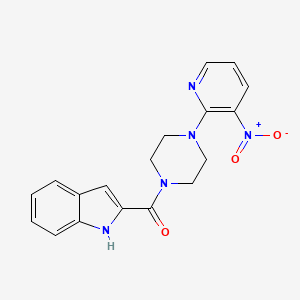
9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- is a synthetic nucleoside analog
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- typically involves the reaction of a 2-chloro-6-substituted purine with a protected and activated 2-deoxy-2-fluoro-D-arabinofuranose. The reaction is carried out under basic conditions, often using ammonia as the base . The process may include steps such as protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation/Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- is studied for its interactions with enzymes and nucleic acids. It serves as a tool to understand the mechanisms of enzyme inhibition and nucleic acid binding .
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interfere with nucleic acid synthesis makes it a potential candidate for therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .
Mécanisme D'action
The mechanism of action of 9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells . The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine
- 2-Chloro-9-(2-O-methylsulfonyl-beta-D-glycero-pentofuranosyl)-9H-purin-6-amine
Uniqueness
Compared to similar compounds, 9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- is unique due to its specific structural modifications, which enhance its stability and bioactivity. These modifications allow for more effective interactions with molecular targets, making it a valuable compound in both research and therapeutic applications .
Propriétés
Numéro CAS |
115913-80-9 |
|---|---|
Formule moléculaire |
C10H12ClN5O2 |
Poids moléculaire |
269.69 g/mol |
Nom IUPAC |
[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-chlorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12ClN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6-,10+/m0/s1 |
Clé InChI |
RHPYWNXOKZLKEM-JFWOZONXSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@H]1Cl)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canonique |
C1C(OC(C1Cl)N2C=NC3=C(N=CN=C32)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)

![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
